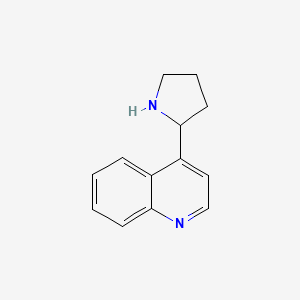

4-(Pyrrolidin-2-yl)quinoline

Description

Contextualization within Quinoline (B57606) and Pyrrolidine (B122466) Heterocyclic Systems

The structure of 4-(Pyrrolidin-2-yl)quinoline incorporates two key heterocyclic rings: quinoline and pyrrolidine. Quinoline, a benzopyridine, is an aromatic heterocyclic compound first isolated from coal tar in 1834. iipseries.org Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. iipseries.orgorientjchem.org This arrangement confers upon it a range of chemical properties that have made it a cornerstone in medicinal chemistry and materials science. numberanalytics.comsioc-journal.cn The quinoline nucleus is a component of many natural alkaloids, such as quinine (B1679958) and cinchonine, and is present in numerous synthetic compounds with a wide array of biological activities. iipseries.orgorientjchem.org

Pyrrolidine is a five-membered, saturated heterocyclic amine. openmedicinalchemistryjournal.com This ring system is a fundamental component of many natural products, including the amino acids proline and hydroxyproline, and alkaloids like nicotine. openmedicinalchemistryjournal.com The pyrrolidine ring's conformational flexibility and its ability to participate in hydrogen bonding and act as a chiral auxiliary have made it a valuable building block in organic synthesis. openmedicinalchemistryjournal.com The combination of these two distinct heterocyclic systems in this compound creates a unique molecular architecture with the potential for diverse chemical interactions and biological activities. nih.goviucr.org

Significance as a Privileged Scaffold in Chemical Synthesis and Biological Probe Development

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs and chemical probes. nih.govdtu.dk The quinoline ring system is widely recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents. orientjchem.orgnih.govmdpi.com

The linkage of the pyrrolidine ring to the quinoline core at the 4-position, as seen in this compound, further enhances its potential as a privileged structure. This combination allows for the exploration of structure-activity relationships by modifying both the quinoline and pyrrolidine rings. nih.govnih.gov The pyrrolidine moiety can introduce elements of three-dimensionality and chirality, which are often crucial for specific interactions with biological macromolecules. nih.gov Consequently, derivatives of this compound have been investigated for their potential as antileishmanial agents and for other biological activities. nih.gov

Historical Development and Early Synthetic Approaches to the Quinoline Core

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. iipseries.orgnumberanalytics.com One of the earliest and most well-known methods is the Skraup synthesis , developed in 1880, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgnumberanalytics.com This and other classical named reactions have been fundamental to the production of a vast array of quinoline derivatives.

Several other key synthetic methods for the quinoline core were developed in the late 19th and early 20th centuries. These include:

Doebner-von Miller Reaction: This method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net

Combes Synthesis: This approach involves the condensation of anilines with β-diketones. iipseries.orgwikipedia.org

Friedländer Synthesis: This reaction is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgorientjchem.org

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgmdpi.com

Gould-Jacobs Reaction: This synthesis starts from an aniline and ethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com

These foundational synthetic strategies laid the groundwork for the creation of a diverse library of quinoline compounds, which in turn enabled the synthesis of more complex structures like this compound.

Overview of Key Research Domains and Methodological Advancements

Contemporary research on quinoline derivatives, including those bearing a pyrrolidine substituent, is highly interdisciplinary. Key research domains include medicinal chemistry, organic synthesis, and materials science. orientjchem.orgresearchgate.net In medicinal chemistry, there is a strong focus on discovering new therapeutic agents for a wide range of diseases. orientjchem.orgnih.gov For instance, quinoline-piperazine/pyrrolidine derivatives have been synthesized and evaluated for their antileishmanial activity. nih.gov

Significant methodological advancements in quinoline synthesis have emerged, moving beyond the classical named reactions. Modern approaches often focus on improving efficiency, atom economy, and environmental compatibility. mdpi.comscilit.com These advancements include:

Transition-metal-catalyzed reactions: Catalysts based on metals like palladium, copper, and rhodium have enabled novel and efficient ways to construct the quinoline ring system. mdpi.comnih.gov

Multicomponent reactions (MCRs): MCRs allow for the synthesis of complex quinoline derivatives in a single step from three or more starting materials, offering high efficiency and diversity. researchgate.netrsc.org

Photoredox catalysis and other green chemistry approaches: The use of light and environmentally benign catalysts is a growing area in quinoline synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.comresearchgate.net

C-H bond activation: This strategy allows for the direct functionalization of C-H bonds, providing a more direct and atom-economical route to substituted quinolines. mdpi.comscilit.com

These modern synthetic methods provide powerful tools for the synthesis and diversification of complex molecules like this compound, facilitating the exploration of their chemical and biological properties.

Interactive Data Table: Key Synthetic Methods for the Quinoline Core

| Synthesis Method | Year Developed | Key Reactants |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent iipseries.orgnumberanalytics.com |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound researchgate.netresearchgate.net |

| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group iipseries.orgorientjchem.org |

| Combes Synthesis | 1888 | Aniline, β-Diketone iipseries.orgwikipedia.org |

| Conrad-Limpach Synthesis | 1887 | Aniline, β-Ketoester wikipedia.orgmdpi.com |

| Gould-Jacobs Reaction | 1945 | Aniline, Ethyl ethoxymethylenemalonate wikipedia.orgmdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

108831-50-1 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-pyrrolidin-2-ylquinoline |

InChI |

InChI=1S/C13H14N2/c1-2-5-12-10(4-1)11(7-9-15-12)13-6-3-8-14-13/h1-2,4-5,7,9,13-14H,3,6,8H2 |

InChI Key |

ZAWCKNBHYQFTSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pyrrolidin 2 Yl Quinoline and Its Structural Analogs

De Novo Synthesis of the Quinoline (B57606) Moiety

The de novo synthesis of the quinoline core provides a versatile platform for introducing a wide array of substituents. Several classical and modern synthetic methods have been developed and refined to achieve this transformation, each with its own advantages and substrate scope.

Friedländer Condensation and its Modifications

The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for the synthesis of polysubstituted quinolines. researchgate.netwikipedia.orgnih.gov The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. nih.govminia.edu.egjk-sci.com

Two primary mechanisms have been proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. wikipedia.org The second mechanism suggests the initial formation of a Schiff base between the 2-amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring. wikipedia.org Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is the initial step. acs.org

A significant challenge in the Friedländer synthesis is the regioselectivity when using unsymmetrical ketones. rsc.orgacs.org However, the use of ionic liquids as catalysts has been shown to improve regioselectivity significantly. acs.org Modifications to the classic Friedländer synthesis have been developed to overcome limitations such as the limited availability of 2-aminobenzaldehyde (B1207257) derivatives. semanticscholar.org One such modification involves the in situ reduction of 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, which then react with active methylene (B1212753) compounds to yield quinolines. semanticscholar.org Another modification utilizes the oxidative cyclization of 2-aminobenzyl alcohol with ketones, catalyzed by transition metals like ruthenium. researchgate.netjk-sci.com

| Catalyst/Conditions | Reactant A | Reactant B | Product | Yield | Reference |

| Acid or Base | 2-aminobenzaldehyde | Ketone | Substituted quinoline | Varies | nih.govminia.edu.egjk-sci.com |

| Ionic Liquid | 2-amino acetophenone | Ethyl methyl ketone | 2,3-dialkyl quinoline | Excellent | acs.org |

| Fe/AcOH | 2-nitrobenzaldehyde | Active methylene compound | Substituted quinoline | High | semanticscholar.org |

| Ruthenium catalyst | 2-aminobenzyl alcohol | Ketone | Substituted quinoline | High | researchgate.netjk-sci.com |

Gould-Jacobs Reaction for 4-Substituted Quinolines

The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinolines and their derivatives. wikipedia.orgwikidoc.org This multi-step process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, which upon heating, undergoes cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors. mdpi.com The high temperatures required for the cyclization step can be a limitation, but the use of microwave irradiation has been shown to improve yields and shorten reaction times. ablelab.eu The Gould-Jacobs reaction has been instrumental in the synthesis of various commercially available drugs. mdpi.com

| Reactant A | Reactant B | Key Intermediate | Final Product | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | 4-hydroxy-3-ethoxycarbonylquinoline | 4-hydroxyquinoline | wikipedia.orgmdpi.com |

| 5-amino-2,1,3-benzoselenadiazole | Activated enolether | Angularly annulated selenadiazolo[3,4-f]quinolone | 8-substituted 9-oxo-6,9-dihydro- nih.govchim.itwikipedia.orgselenadiazolo[3,4-f]quinoline | arkat-usa.org |

Pfitzinger Synthesis and Related Cyclizations

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the quinoline-4-carboxylic acid. wikipedia.org

A notable limitation of the Pfitzinger reaction is that isatins with functional groups unstable under basic conditions cannot be used. nih.gov Despite this, the reaction has been widely applied in the synthesis of various bioactive molecules. researchgate.net Modifications to the original Pfitzinger reaction have been developed to improve yields and expand its substrate scope. researchgate.netresearchgate.net

| Reactant A | Reactant B | Base | Product | Reference |

| Isatin | Ketone or Aldehyde | Potassium hydroxide | Substituted quinoline-4-carboxylic acid | wikipedia.org |

| N-acyl isatin | Base | 2-hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

Combes/Conrad–Limpach Quinoline Synthesis

The Combes and Conrad-Limpach syntheses are two distinct yet related methods for preparing quinoline derivatives.

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid, to produce 2,4-disubstituted quinolines. minia.edu.egiipseries.orgwikipedia.org The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the Combes synthesis is a key consideration, with steric effects of the substituents playing a significant role in the rate-determining annulation step. wikipedia.org Modifications using a mixture of polyphosphoric acid (PPA) and an alcohol have been shown to be effective dehydrating agents. wikipedia.org

The Conrad–Limpach synthesis is used to prepare 4-hydroxyquinolines from the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction forms a Schiff base, which upon heating to high temperatures (around 250 °C), cyclizes to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of high-boiling, inert solvents can significantly improve the yields of this thermal cyclization. nih.govwikipedia.orgtandfonline.com The product exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms, with the keto form generally predominating. wikipedia.org

| Synthesis | Reactant A | Reactant B | Key Intermediate | Product | Reference |

| Combes | Aniline | β-Diketone | Schiff base | 2,4-Disubstituted quinoline | iipseries.orgwikipedia.org |

| Conrad-Limpach | Aniline | β-Ketoester | Schiff base | 4-Hydroxyquinoline | wikipedia.orgsynarchive.com |

Transition Metal-Catalyzed Coupling Reactions for Quinoline Core Construction

Transition metal-catalyzed reactions have become a dominant and powerful tool for the synthesis of complex quinoline scaffolds. ias.ac.in These methods offer several advantages over traditional synthetic routes, including milder reaction conditions, higher efficiency, and the ability to construct diverse molecular libraries from readily available starting materials. ias.ac.in A variety of transition metals, including palladium, copper, iron, and gold, have been employed to catalyze the formation of the quinoline ring. chim.itias.ac.inchemrevlett.com

These reactions often proceed through mechanisms such as C-H activation, cross-coupling reactions, and domino processes. ias.ac.in For instance, palladium-catalyzed Sonogashira coupling followed by cyclization is a known route. ias.ac.in Copper-catalyzed one-pot reactions involving anilines and aldehydes have also been developed, utilizing molecular oxygen as an economical and convenient oxidant. ias.ac.in The versatility of transition metal catalysis allows for the synthesis of a wide range of polysubstituted quinolines that might be difficult to access through classical methods. chim.itacs.org

| Catalyst | Reactant A | Reactant B | Reaction Type | Product | Reference |

| Palladium | 2-chloroquinolines | Arylboronic acids | Suzuki-Miyaura coupling | Aryl-substituted quinolines | chim.it |

| Copper | Anilines | Aldehydes | C-H functionalization/C-N/C-C bond formation | Substituted quinolines | ias.ac.in |

| Iron | Benzimidoyl chlorides | 1,6-enynes | Domino reaction | Polysubstituted quinolines | ias.ac.in |

| Manganese(I) complex | 2-aminobenzyl alcohols | Secondary alcohols | Acceptorless dehydrogenative condensation | Substituted quinolines | researchgate.net |

Multicomponent Reactions (MCRs) for Quinoline Derivatization

Multicomponent reactions (MCRs) have emerged as a highly efficient and versatile strategy for the synthesis of diverse quinoline derivatives in a single step. researchgate.netrsc.orgrsc.org MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to construct complex molecular architectures from multiple starting materials in a convergent manner. researchgate.netrsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of various quinoline scaffolds. researchgate.net The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is particularly useful for generating tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. beilstein-journals.org The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, making it a powerful tool for generating libraries of quinoline-based compounds for various applications. researchgate.netresearchgate.net

| MCR Type | Reactants | Catalyst/Conditions | Product | Reference |

| Povarov-type | Anilines, alkynes, paraformaldehyde | (±) Camphor-10-sulfonic acid (CSA), microwave | 4-Arylated quinolines | researchgate.net |

| Fe(III)/TBHP-mediated | Methanol (B129727), arylamines, alkynes | Fe(III)/TBHP | Substituted quinolines | researchgate.net |

| Povarov reaction followed by oxidation | Anilines, aldehydes, activated alkenes | Acid catalysis, then MnO2 | Substituted quinolines | beilstein-journals.org |

Stereoselective Installation and Functionalization of the Pyrrolidinyl Moiety at C-4

The precise installation and subsequent functionalization of the pyrrolidine (B122466) ring at the C-4 position of the quinoline core are critical for developing new chemical entities with specific biological activities.

Asymmetric Synthesis Approaches (e.g., use of chiral auxiliaries, asymmetric catalysis)

Asymmetric synthesis is paramount in producing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. Chiral auxiliaries and asymmetric catalysis are two powerful strategies to achieve high stereoselectivity.

Chiral auxiliaries, such as oxazolidinones, have been effectively used in asymmetric reactions like aldol condensations. whiterose.ac.uk These auxiliaries can be modified to improve their recovery and reuse. iranchembook.ir For instance, introducing methyl groups to prolinol can create a tertiary alcohol that is more easily recovered. iranchembook.ir The C2 asymmetry of pyrrolidine-based auxiliaries has been leveraged for highly successful asymmetric alkylation of carboxylamide enolates, yielding products with high chemical yield and enantioselectivity. iranchembook.ir

Asymmetric catalysis, employing chiral catalysts, offers an efficient route to chiral molecules. Organocatalysts, such as those derived from proline and its derivatives, are widely used. nih.govmdpi.com For example, prolinamides have been used as organocatalysts in the asymmetric aldol reaction of isatins with acetone, providing the corresponding aldol products in high yields and moderate enantioselectivities. nih.gov Bifunctional catalysts, which possess both a metal center and functionalized ligands, can cooperatively activate substrates to enhance catalytic performance and achieve excellent enantioselectivity. ajchem-b.com Ruthenium complexes with chiral diamine ligands, for instance, are highly effective for the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com

Recent advancements have focused on developing novel chiral ligands and catalysts. frontiersin.org Chiral spiro iridium catalysts have demonstrated exceptional performance in the hydrogenation of α-amino ketones, yielding chiral β-amino alcohols with up to 99.9% enantioselectivity. ajchem-b.com Furthermore, a multi-catalytic strategy combining organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis has been developed for the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs). frontiersin.org

A notable example of asymmetric synthesis involves the intramolecular aza-Michael reaction of a protected amine with an α,β-unsaturated thioester, catalyzed by a chiral phosphoric acid. This method has been successfully applied to the synthesis of 2,2- and 3,3-spirocyclic pyrrolidines in high yields and enantioselectivity, leading to the total synthesis of natural products like (R)-bgugaine and (R)-irnidine. whiterose.ac.uk

| Catalyst/Auxiliary | Reaction Type | Substrates | Product | Enantioselectivity/Diastereoselectivity | Yield | Reference |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | Protected amine, α,β-unsaturated thioester | 2,2- and 3,3-spirocyclic pyrrolidines | High | High | whiterose.ac.uk |

| (2R,5R)-2,5-bis-(ethoxycarbonyl)pyrrolidine | Asymmetric alkylation | Carboxylamide enolates | Alkylated carboxylic acids | High de | Good | iranchembook.ir |

| trans-4-Hydroxy-(S)-prolinamide | Asymmetric aldol reaction | Isatins, acetone | Aldol products | Up to 80% ee | Up to 99% | nih.gov |

| Ru/TsDPEN | Asymmetric hydrogenation | 2-(pyridin-2-yl)quinoline derivatives | Chiral N and P-ligands | High ee | Not specified | ajchem-b.com |

| Chiral Spiro Iridium Catalyst | Asymmetric hydrogenation | α-amino ketones | Chiral β-amino alcohols | Up to 99.9% ee | Not specified | ajchem-b.com |

Reductive Amination Strategies for Pyrrolidine Attachment

Reductive amination is a versatile and widely used method for introducing the pyrrolidine moiety. This strategy typically involves the reaction of a quinoline derivative bearing a carbonyl group (or a precursor) with a pyrrolidine derivative, followed by reduction of the resulting imine or enamine intermediate.

A common approach involves the reductive amination of a suitable quinoline aldehyde or ketone with a pyrrolidine derivative. For instance, commercially available quinoline aldehydes can be subjected to reductive amination with various amines, including pyrrolidine, followed by nucleophilic aromatic substitution to form trisubstituted quinolines. researchgate.net The synthesis of 2-(1-methylpyrrolidin-2-yl)ethylamine has been achieved through the reductive amination of 1-methylpyrrolidine-2-carbaldehyde. vulcanchem.com

In cases where the starting material is a ketone, it can first be converted to an oxime, which is then reduced to the corresponding amine. This amine can then undergo reductive amination to yield the final product. researchgate.net Raney-Ni is a common catalyst for the reduction of the oxime. researchgate.net

| Starting Material (Quinoline) | Amine | Reducing Agent/Catalyst | Product | Reference |

| Quinoline aldehyde | Various amines | NaBH₄ | Trisubstituted quinolines | researchgate.net |

| 1-methylpyrrolidine-2-carbaldehyde | Not specified | Not specified | 2-(1-methylpyrrolidin-2-yl)ethylamine | vulcanchem.com |

| Quinoline oxime | Not specified | Raney-Ni, H₂ | Quinoline amine for subsequent reductive amination | researchgate.net |

Nucleophilic Substitution Reactions for Pyrrolidine Ring Introduction

Nucleophilic substitution reactions provide a direct method for attaching the pyrrolidine ring to the quinoline core, typically by displacing a leaving group on the quinoline ring with pyrrolidine as the nucleophile.

Aromatic nucleophilic substitution (SNA_r) is a key reaction in this context. For example, a chloro-substituted quinoline can react with pyrrolidine at elevated temperatures to yield the desired 4-(pyrrolidin-1-yl)quinoline derivative. researchgate.net In a chemoenzymatic synthesis of enantiomerically pure quinoline-based κ-opioid receptor agonists, nucleophilic substitution with pyrrolidine on a perhydroquinoline derivative resulted in the desired cis,trans-configured product through an inversion of configuration. nih.gov

The synthesis of various 2,4-disubstituted quinolines has been achieved through a sequence involving reductive amination followed by aromatic nucleophilic substitution. researchgate.net This highlights the synergy between different synthetic methodologies.

| Quinoline Substrate | Nucleophile | Conditions | Product | Reference |

| Chloro-substituted quinoline | Pyrrolidine | 100 °C | 4-(Pyrrolidin-1-yl)quinoline derivative | researchgate.net |

| Perhydroquinoline derivative with a leaving group | Pyrrolidine | Not specified | cis,trans-configured perhydroquinoline | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of 4-(pyrrolidin-2-yl)quinoline and its analogs is an increasingly important area of focus, aiming to develop more environmentally benign and sustainable processes.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a core principle of green chemistry, as it reduces waste and the use of hazardous substances. Several synthetic methods for quinoline derivatives have been adapted to be solvent-free.

For instance, the synthesis of 4-aminoaryl/alkyl-7-chloroquinolines has been achieved through microwave-accelerated regioselective aromatic nucleophilic substitution of 4,7-dichloroquinoline (B193633) with amines under solvent-free and catalyst-free conditions. researchgate.net Similarly, a one-step heterogeneous catalytic cyclization has been used to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted for the solvent-free synthesis of 1-(4-phenylquinolin-2-yl)pyrrolidine-2,5-dione.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.org

This technology has been successfully applied to the synthesis of various quinoline derivatives. For example, a series of pyrrolidinyl-quinoline based pyrazoline derivatives were synthesized via a Michael addition reaction under microwave irradiation. researchgate.net The synthesis of 2-propylquinoline-4-carbohydrazide (B4263686) derivatives has also been achieved using a microwave-assisted condensation reaction. arabjchem.org Furthermore, an efficient one-pot microwave-assisted synthesis of 2,4-dichloroquinolines from anilines in the presence of POCl₃ and malonic acid has been reported. asianpubs.org

The use of microwave irradiation is often combined with other green chemistry principles, such as the use of solvent-free conditions, further enhancing the sustainability of the synthetic process. rsc.org

| Reaction Type | Starting Materials | Conditions | Product | Key Advantages | Reference |

| Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline, amines | Microwave, solvent-free, catalyst-free | 4-Aminoaryl/alkyl-7-chloroquinolines | Efficient, regioselective, chemoselective | researchgate.net |

| Heterogeneous Catalytic Cyclization | Ketones, 2-aminobenzophenones | Hβ zeolite, solvent-free | 2,4-Disubstituted quinolines | Simple, one-step, reusable catalyst | rsc.org |

| Michael Addition | Pyrrolidinyl-quinoline chalcones, hydrazine (B178648) hydrate | Microwave irradiation | Pyrrolidinyl-quinoline based pyrazolines | Improved yield, shorter reaction time | researchgate.net |

| Condensation | 2-propylquinoline-4-carbohydrazide, aldehydes | Microwave irradiation | 2-Propylquinoline-4-carbohydrazide hydrazones | High yields | arabjchem.org |

| One-pot Synthesis | Anilines, POCl₃, malonic acid | Microwave irradiation | 2,4-Dichloroquinolines | Fast, good yields | asianpubs.org |

Photochemical and Electrochemical Methods

The construction of the quinoline nucleus and its derivatives through photochemical and electrochemical approaches represents a modern frontier in synthetic chemistry, offering pathways that are often milder and more sustainable than traditional thermal methods. These techniques leverage light energy or electrical current to generate highly reactive intermediates, enabling unique bond formations and cyclization reactions.

Photochemical Synthesis

Photochemical methods for quinoline synthesis often involve light-induced cyclization reactions. One notable approach is the photo-thermo-mechanochemical synthesis of quinolines from sulfoxonium ylides and 2-vinylanilines, which is promoted by an iron(II) phthalocyanine (B1677752) photocatalyst. beilstein-journals.org In this method, a mixture of the reactants is first ground together, then heated and irradiated with blue LEDs. beilstein-journals.org This combination of mechanical grinding, heat, and light energy leads to excellent product yields, which are significantly lower if the initial grinding step is omitted. beilstein-journals.org Another strategy involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols at room temperature, using anthraquinone (B42736) as an organic photocatalyst and DMSO as the oxidant. organic-chemistry.org Furthermore, visible-light-excited 9,10-phenanthrenequinone has been shown to catalyze the electrocyclization of 2-vinylarylimines to produce 2,4-disubstituted quinolines in very good yields. organic-chemistry.org

Electrochemical Synthesis

Electrosynthesis provides an alternative, oxidant-free method for constructing quinoline and related heterocyclic systems. A prominent example is the electrochemical oxidative [4+2] annulation of tertiary anilines with alkenes to yield tetrahydroquinolines. nih.gov For instance, the reaction between N,N-dimethylaniline and N-(1-phenylvinyl)acetamide can be conducted in an undivided cell using nBu₄NBF₄ as the electrolyte to produce N-(1-Methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-4-yl)acetamide with a 72% yield. nih.gov The proposed mechanism involves the initial oxidation of the aniline to a radical cation, which then engages in a radical addition with the alkene, followed by intramolecular cyclization and a final anodic oxidation to yield the tetrahydroquinoline product. nih.gov

Another powerful electrochemical strategy is the electrocyclization of specifically designed precursors. The total synthesis of the natural product trigonoine B, which features a pyrrolo[2,3-c]quinoline skeleton, was achieved using a key electrocyclization step. beilstein-journals.org This involved the cyclization of a 2-(pyrrol-3-yl)benzene substrate bearing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system, to construct the N-substituted 4-aminopyrrolo[2,3-c]quinoline framework. beilstein-journals.org

| Method Type | Reaction Description | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Photochemical | Photo-thermo-mechanochemical synthesis | Iron(II) phthalocyanine (photocatalyst), Na₂CO₃ | Substituted Quinolines | beilstein-journals.org |

| Photochemical | Visible-light-mediated oxidative cyclization | Anthraquinone (photocatalyst), DMSO (oxidant) | Substituted Quinolines | organic-chemistry.org |

| Electrochemical | Oxidative [4+2] annulation | nBu₄NBF₄ (electrolyte) | Tetrahydroquinolines | nih.gov |

| Electrochemical | Electrocyclization of a 2-azahexatriene system | Carbodiimide-functionalized 2-(pyrrol-3-yl)benzene | Pyrrolo[2,3-c]quinolines | beilstein-journals.org |

Total Synthesis of Complex Natural Product Analogs Incorporating the this compound Scaffold

The this compound scaffold, particularly in its fused and more complex forms like the pyrrolo[4,3,2-de]quinoline system, is a core structural motif in several biologically active marine alkaloids. The synthesis of these complex natural products and their analogs is a significant endeavor in organic chemistry, driving the development of novel synthetic strategies.

A prominent family of natural products featuring this core structure is the makaluvamines, isolated from marine sponges of the genus Zyzzya. acs.org These pyrroloiminoquinone alkaloids, such as makaluvamine A and K, exhibit potent biological activities, including the inhibition of topoisomerase II. acs.org The total synthesis of makaluvamines A and K has been accomplished through a convergent strategy. acs.org A key intermediate, a 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline core, is synthesized via methods like the Larock indole (B1671886) synthesis followed by further cyclizations. acs.org This advanced intermediate is then elaborated to complete the total synthesis of the target natural products. acs.org

The synthesis of dynemicin analogues, another class of complex natural products, has also been explored using quinoline-based building blocks. researchgate.net One approach involves the stereoselective functionalization of a quinoline nucleus that bears a side-arm with a stereogenic center, followed by the formation of a 10-membered cyclic enediyne system via a palladium-catalyzed Stille-like reaction. researchgate.net While not a direct analog, this work highlights the utility of functionalized quinolines in the assembly of intricate molecular architectures.

These synthetic campaigns showcase the strategic importance of accessing functionalized quinoline and pyrrolidine precursors to build complex, polycyclic natural product analogs. The development of these total syntheses not only makes these rare compounds available for further study but also pushes the boundaries of synthetic methodology. rsc.org

| Natural Product Analog Family | Core Scaffold | Key Synthetic Strategy | Significance | Reference |

|---|---|---|---|---|

| Makaluvamines (e.g., A and K) | Pyrrolo[4,3,2-de]quinoline | Convergent synthesis involving Larock indole synthesis and subsequent cyclizations. | Provides access to potent topoisomerase II inhibitors. | acs.org |

| Trigonoine B | Pyrrolo[2,3-c]quinoline | Six-step sequence featuring a key electrocyclization of a 2-(pyrrol-3-yl)benzene derivative. | First total synthesis; route is adaptable for various N-substituted analogs. | beilstein-journals.org |

| Dynemicin Analogues | Functionalized Quinoline | Stereoselective functionalization of a quinoline nucleus and Pd-catalyzed macrocyclization. | Demonstrates use of quinoline building blocks for complex enediyne systems. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Pyrrolidin 2 Yl Quinoline

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline (B57606) Ring

The reactivity of the quinoline ring in 4-(pyrrolidin-2-yl)quinoline towards aromatic substitution is highly regioselective.

Electrophilic Aromatic Substitution (SEAr): The quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine (B92270) ring. Consequently, electrophilic substitution reactions occur preferentially on the more electron-rich benzene (B151609) ring (carbocycle). reddit.comquimicaorganica.org The reaction favors positions 5 and 8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org The presence of the pyrrolidin-2-yl group at the C4-position, being an alkylamino substituent, is expected to act as an activating group through resonance and inductive effects, further directing electrophiles to the benzenoid ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

| Position of Attack | Stability of Cationic Intermediate | Outcome |

|---|---|---|

| 5 and 8 | More stable (charge delocalized over two canonical structures) | Favored products quimicaorganica.org |

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine portion of the quinoline ring is susceptible to nucleophilic attack, especially if a good leaving group is present at the C2 or C4 positions. While the parent this compound does not possess such a group, its synthesis often proceeds from precursors like 4-chloroquinoline. mdpi.com The reaction of 4-chloroquinolines with nucleophiles like diethyl sodiomethylmalonate is a documented pathway. mdpi.com Similarly, the reaction of 2,4-dichloroquinazoline (B46505) precursors with amines shows strong regioselectivity for substitution at the C4 position, highlighting its higher susceptibility to nucleophilic attack. mdpi.comresearchgate.net This suggests that if this compound were modified to include a leaving group on the pyridine ring, further nucleophilic substitutions would be feasible.

Reactions Involving the Pyrrolidine (B122466) Nitrogen and Side Chain Modifications

The pyrrolidine moiety offers a key site for chemical modification, primarily at the secondary amine nitrogen.

The nitrogen atom of the pyrrolidine ring is basic and nucleophilic, making it readily available for a variety of common amine reactions. wikipedia.orgnih.gov These transformations are crucial for building molecular complexity and modulating the compound's physicochemical properties.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or subjected to reductive amination. Buchwald-Hartwig amination provides a modern method for N-arylation, forming a C-N bond with aryl halides. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides.

Mannich Reactions: As a secondary amine, the pyrrolidine nitrogen can participate in Mannich reactions with an aldehyde and another compound containing an active hydrogen.

Modifications can also be made to the carbon skeleton of the pyrrolidine ring, often through metal-catalyzed C-H activation, although this is less common than N-functionalization.

Metal-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for the direct and regioselective functionalization of the quinoline scaffold, representing an atom- and step-economical approach to novel derivatives. nih.gov

C-H Functionalization: Various transition metals, including palladium, rhodium, iridium, and copper, can catalyze the activation of C-H bonds at nearly all positions of the quinoline ring. nih.gov The nitrogen atom of the quinoline often acts as a directing group, facilitating regioselective metalation and subsequent functionalization. For instance, palladium-catalyzed C-2 heteroarylation of quinoline N-oxides has been achieved. nih.gov These methods allow for the introduction of aryl, alkyl, and other functional groups directly onto the quinoline core.

Cross-Coupling Reactions: Halogenated derivatives of this compound would be ideal substrates for a range of cross-coupling reactions. These reactions are fundamental in modern drug discovery for creating C-C, C-N, and C-O bonds. mdpi.com

Table 2: Key Cross-Coupling Reactions for Quinoline Modification

| Reaction Name | Catalyst (Typical) | Bond Formed | Reactants |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Haloquinoline + Boronic acid/ester mdpi.com |

| Buchwald-Hartwig Amination | Palladium | C-N | Haloquinoline + Amine mdpi.com |

| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Haloquinoline + Terminal alkyne nih.gov |

An iron-catalyzed three-component reaction of aldehydes, terminal alkynes, and amines has also been developed to synthesize quinoline derivatives, showcasing the utility of cost-effective metals in building this heterocyclic system. organic-chemistry.org

Oxidative and Reductive Transformations of the Quinoline and Pyrrolidine Rings

The oxidation and reduction of this compound can selectively modify either the aromatic quinoline system or the saturated pyrrolidine ring.

Oxidation: The quinoline nitrogen can be oxidized to form the corresponding quinoline N-oxide using reagents such as peroxy acids. The resulting N-oxide exhibits altered reactivity; for example, it enhances the electrophilicity of the C2 and C4 positions and can facilitate certain C-H functionalization reactions. nih.gov The pyrrolidine ring can also be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated derivatives, depending on the reaction conditions. Oxidative cyclization of related phenolic and indolic structures has been shown to produce novel azaspirocyclic systems. nih.gov

Reduction: The quinoline ring can undergo reduction to yield tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method. More recently, methods for partial transfer hydrogenation using catalysts like cobalt-amido complexes with ammonia (B1221849) borane (B79455) have been developed, selectively reducing the pyridine portion of the ring system. nih.gov Similarly, hydroboration and hydrosilylation reactions can produce 1,4-dihydroquinolines or N-substituted 1,2-dihydroquinolines. nih.gov The pyrrolidine ring is already saturated and therefore generally inert to further reduction under these conditions.

Derivatization Strategies for Enhancing Molecular Diversity and Complexity

Derivatization is a key strategy for exploring the structure-activity relationships (SAR) of a parent compound and optimizing its biological profile. For this compound, derivatization can be targeted at several key positions.

Pyrrolidine Nitrogen (N1'): As the most accessible reactive site, the pyrrolidine nitrogen is an ideal handle for introducing diverse substituents via alkylation, acylation, and sulfonylation to probe interactions with biological targets. nih.gov

Quinoline Ring: Functionalization of the quinoline core, either through electrophilic substitution at C5/C8 or by building upon a pre-functionalized quinoline precursor, allows for modification of the molecule's aromatic portion. researchgate.net

Side Chain Elaboration: The pyrrolidine ring itself can be viewed as a scaffold. For example, chiral derivatizing reagents based on proline (a pyrrolidine carboxylic acid) have been synthesized and used to create diastereomers for enantioseparation, a strategy that could be adapted here. researchgate.net

The use of quinoline-based derivatization agents to tag other molecules for analytical purposes, such as with 2-hydrazinoquinoline (B107646) for LC-MS analysis of metabolites, highlights the versatility of the quinoline scaffold in creating new chemical entities with specific functions. nih.gov

Table 3: Overview of Derivatization Strategies

| Position | Reaction Type | Potential Reagents | Purpose |

|---|---|---|---|

| Pyrrolidine N-H | Acylation, Alkylation, Sulfonylation | Acyl chlorides, Alkyl halides, Sulfonyl chlorides | Introduce diverse functional groups, alter polarity and basicity. mdpi.com |

| Quinoline C5/C8 | Electrophilic Substitution (Nitration, Halogenation) | HNO₃/H₂SO₄, Br₂, ICl | Introduce handles for further functionalization (e.g., cross-coupling). nih.gov |

Intramolecular Cyclizations and Rearrangements

Derivatives of this compound can be designed to undergo intramolecular reactions, leading to the formation of more complex, rigid polycyclic structures.

Such reactions typically require the prior installation of appropriate functional groups on both the quinoline and pyrrolidine moieties. For example, if a side chain containing a nucleophile (e.g., a hydroxyl or amino group) is attached to the pyrrolidine nitrogen, it could potentially undergo an intramolecular cyclization by attacking an electrophilic position on the quinoline ring.

Literature precedents show that complex quinoline alkaloids can undergo intramolecular cyclization during reactions like bromination, where a prenyl side chain and a hydroxyl group react to form new fused rings. nih.gov Similarly, N-chlorosuccinimide has been used to mediate the intramolecular cyclization of related systems to form indolo[2,3-b]quinolone cores. nih.gov These examples demonstrate the feasibility of using the quinoline scaffold as a template for constructing novel, fused heterocyclic systems.

Computational and Theoretical Investigations of 4 Pyrrolidin 2 Yl Quinoline

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO, DFT, Ab Initio Calculations)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating the electronic properties of 4-(Pyrrolidin-2-yl)quinoline. DFT, particularly with functionals like B3LYP and basis sets such as 6-31G* or 6-31+G(d,p), is widely used for geometry optimization and the calculation of electronic properties of quinoline (B57606) derivatives. scirp.orgnih.gov

At the core of molecular orbital analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key determinants of a molecule's reactivity. arabjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For this compound, the quinoline ring system constitutes the primary aromatic core, while the pyrrolidin-2-yl group acts as a significant substituent. The nitrogen atom in the quinoline ring and the lone pair of electrons on the nitrogen of the pyrrolidinyl group are expected to play a crucial role in the distribution of electron density. It is anticipated that the HOMO will have significant contributions from the electron-rich regions of the molecule, likely involving the π-system of the quinoline and the nitrogen of the pyrrolidine (B122466) ring. Conversely, the LUMO is expected to be predominantly localized over the π-deficient regions of the quinoline ring system.

Table 1: Theoretical Electronic Properties of Quinoline and Substituted Derivatives (Illustrative)

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 |

| Substituted Quinoline A | DFT/B3LYP/6-311G(d,p) | - | - | 0.1609 |

| Substituted Quinoline B | DFT/B3LYP/6-311G(d,p) | - | - | 0.130 |

Note: The data in this table is illustrative and based on general findings for quinoline and its derivatives from the literature. Specific values for this compound would require dedicated computational studies.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less computationally expensive, approach to studying molecular electronic structure. scirp.org However, DFT methods are often preferred for their balance of accuracy and computational cost, as they incorporate a degree of electron correlation. scirp.org The choice of functional and basis set is crucial for obtaining reliable results and is often validated by comparing calculated properties with available experimental data for related compounds. ijpras.com

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure of a molecule is intrinsically linked to its properties and function. For a flexible molecule like this compound, which contains a rotatable single bond between the quinoline and pyrrolidine rings, multiple conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, providing a detailed understanding of the molecule's flexibility and the energy barriers between different conformations.

Computational methods are particularly well-suited for exploring the conformational space of molecules. By systematically rotating the dihedral angle of the bond connecting the two ring systems and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to interconversion.

The stability of different conformers can be influenced by intramolecular interactions, such as hydrogen bonding. In the case of this compound, the possibility of an intramolecular hydrogen bond between the N-H of the pyrrolidine ring and the nitrogen atom of the quinoline ring should be considered, as this could significantly stabilize certain conformations. nih.gov

The results of conformational analysis are crucial for understanding how the molecule might interact with its environment, including solvent molecules or the active site of a biological target. The lowest energy conformer is often the most populated at equilibrium and is typically used as the starting point for further computational studies, such as molecular docking.

Spectroscopic Property Prediction (NMR, IR, UV-Vis, Mass Fragmentation Patterns)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. By calculating these parameters for a proposed structure, a theoretical spectrum can be generated and compared with experimental data. This comparison can aid in the assignment of complex spectra and provide confidence in the structural elucidation. For this compound, theoretical NMR predictions would be particularly useful in assigning the signals of the protons and carbons in both the quinoline and pyrrolidine moieties.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, providing a theoretical IR spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=C and C=N vibrations of the quinoline ring, and N-H vibrations of the pyrrolidine ring. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. uantwerpen.be

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions. For this compound, the predicted UV-Vis spectrum would be dominated by π-π* transitions within the quinoline ring system.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation patterns of molecules. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that will be observed in the mass spectrum. This can aid in the interpretation of experimental mass spectra and provide further confirmation of the molecular structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways. For reactions involving this compound, either as a reactant or a product, computational methods can be employed to understand the underlying mechanistic details.

By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which represents the energy maximum along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Computational studies can also provide information about the electronic changes that occur during a reaction. By analyzing the molecular orbitals and electron density at different points along the reaction pathway, it is possible to understand how bonds are broken and formed. This level of detail is often difficult to obtain through experimental methods alone.

For example, if this compound were to be synthesized, computational modeling could be used to investigate the mechanism of the key bond-forming steps. This could help in optimizing the reaction conditions to improve the yield and selectivity of the synthesis. Similarly, if this compound is used as a catalyst or a reactant in a subsequent transformation, computational studies could elucidate its role in the reaction mechanism.

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to quantify its chemical properties. These descriptors, such as HOMO and LUMO energies, dipole moment, and atomic charges, can be correlated with the biological activity of a series of compounds through Quantitative Structure-Activity Relationship (QSAR) modeling.

QSAR is a computational technique that aims to build a mathematical model that relates the chemical structure of a molecule to its biological activity. The goal is to be able to predict the activity of new, unsynthesized compounds based on their calculated descriptors. This can be a valuable tool in drug discovery, as it can help to prioritize which compounds to synthesize and test.

In the context of this compound and its potential derivatives, a QSAR study would involve calculating a range of quantum chemical descriptors for a set of structurally related compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop a QSAR model.

The resulting model could provide insights into the structural features that are important for the observed biological activity. For example, the model might indicate that a particular electronic property, such as the HOMO energy, is strongly correlated with activity. This information could then be used to design new compounds with improved activity.

Table 2: Common Quantum Chemical Descriptors Used in QSAR

| Descriptor | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Dipole Moment | Measure of the overall polarity of the molecule |

| Mulliken Atomic Charges | Distribution of electron density among the atoms |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of the molecule |

Molecular Docking and Protein-Ligand Interaction Studies (In silico, mechanistic insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to the active site of a target protein.

The process of molecular docking involves two main steps: first, a search algorithm generates a large number of possible binding poses of the ligand in the protein's active site. Second, a scoring function is used to estimate the binding affinity for each of these poses. The pose with the best score is then predicted as the most likely binding mode.

For this compound, molecular docking studies could be used to investigate its potential to interact with various biological targets. This would involve obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB), and then docking the this compound molecule into the active site.

The results of a docking study can provide valuable insights into the potential mechanism of action of a compound. For example, the docking pose can reveal which amino acid residues in the active site are involved in binding the ligand. This information can be used to understand the key interactions that are responsible for the binding affinity, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Furthermore, molecular docking can be used to guide the design of new compounds with improved binding affinity. By understanding the key interactions between the ligand and the protein, it is possible to make modifications to the ligand's structure that are predicted to enhance these interactions. This iterative process of docking, design, and synthesis is a powerful approach in modern drug discovery.

Advanced Spectroscopic Characterization Techniques Applied to 4 Pyrrolidin 2 Yl Quinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of 4-(Pyrrolidin-2-yl)quinoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides definitive evidence for the atomic connectivity and the local environment of each nucleus.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of distinct proton environments and their respective integrations correspond to the number of protons in each environment. The chemical shifts (δ) are indicative of the electronic environment, with aromatic protons of the quinoline (B57606) ring typically appearing in the downfield region (δ 7.5–9.2 ppm) and the aliphatic protons of the pyrrolidine (B122466) ring resonating in the upfield region (δ 1.5–4.0 ppm). mdpi.com The proton of a carboxylic group, if present in a derivative, can present a very broad resonance signal centered around 14 ppm. mdpi.com The N-H proton of the pyrrolidine ring would likely appear as a broad singlet.

The ¹³C NMR spectrum, often recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts distinguish between the sp²-hybridized carbons of the quinoline core and the sp³-hybridized carbons of the pyrrolidine moiety. researchgate.net The formation of the carboxy-quinoline core in derivatives is indicated by the presence of four signals in the ¹H-NMR spectra between 7.80–9.20 ppm. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| Quinoline Ring | |||

| H-2' | ~8.8 | ~150 | d |

| H-3' | ~7.5 | ~122 | d |

| H-5' | ~8.1 | ~129 | d |

| H-6' | ~7.6 | ~127 | t |

| H-7' | ~7.8 | ~130 | t |

| H-8' | ~8.2 | ~128 | d |

| Pyrrolidine Ring | |||

| H-2 | ~4.0 | ~60 | t |

| H-3 | ~2.0, ~2.2 | ~26 | m |

| H-4 | ~1.8, ~2.0 | ~35 | m |

| H-5 | ~3.2, ~3.4 | ~47 | m |

| N-H | Variable (broad s) | - | Broad singlet, exchangeable |

2D NMR (COSY, HSQC, HMBC): While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the quinoline and pyrrolidine spin systems separately. mdpi.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C chemical shifts based on the more easily assigned ¹H spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). The key correlation for this molecule would be between the pyrrolidine's H-2 proton and the quinoline's C-4' carbon, definitively establishing the connection point between the two ring systems. mdpi.comnih.gov

Solid-State NMR (SSNMR): For characterizing the compound in its solid form, SSNMR is a powerful tool. It provides information on molecular structure, conformation, and intermolecular interactions that may differ from the solution state. SSNMR can distinguish between different polymorphs (crystal forms) and can be used to study the dynamics of the molecule in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (MS/MS, GC-MS)

HRMS and associated fragmentation techniques are used to determine the exact elemental composition and to probe the structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically <5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula, confirming the molecular formula of C₁₃H₁₄N₂ and distinguishing it from any isomers.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Cleavage of the C-C bond between the two rings, leading to ions corresponding to the quinoline and protonated pyrrolidine moieties.

Ring-opening and subsequent fragmentation of the pyrrolidine ring, such as the loss of ethylene (B1197577) (C₂H₄).

Retro-Diels-Alder (RDA) fragmentation within the quinoline ring, although this is less common for the stable aromatic system.

Interactive Data Table: Predicted HRMS and Key MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Fragment Origin |

| [M+H]⁺ | C₁₃H₁₅N₂⁺ | 199.1230 | Molecular Ion (Protonated) |

| [M-C₄H₈N]⁺ | C₉H₆⁺ | 127.0542 | Loss of pyrrolidine radical |

| [C₄H₉N]⁺ | C₄H₉N⁺ | 71.0735 | Pyrrolidine fragment |

| [M+H-C₂H₄]⁺ | C₁₁H₁₁N₂⁺ | 171.0917 | Loss of ethylene from pyrrolidine ring |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable derivatives of this compound. The sample is vaporized and separated on a GC column before entering the mass spectrometer. This technique is particularly useful for identifying impurities or byproducts in a synthetic mixture, as each separated component produces its own mass spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. Key characteristic absorptions for this compound would include:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ from the secondary amine in the pyrrolidine ring.

Aromatic C-H Stretch: Multiple sharp bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretch: Multiple bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C and C=N Stretches: A series of strong to medium bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system. researchgate.net

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

C-H Bending: Various bands in the fingerprint region (<1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. researchgate.net It is particularly sensitive to symmetric vibrations and non-polar bonds. For this molecule, Raman would be excellent for observing the vibrations of the quinoline ring system. researchgate.net Protonation at the quinoline nitrogen can cause dramatic changes in Raman bands in the 1500-1650 cm⁻¹ region. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the signal, allowing for detection at very low concentrations. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Pyrrolidine) | 3300-3500 | Weak | Medium (IR) |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |

| C=C / C=N Ring Stretch | 1500-1650 | 1500-1650 | Strong (IR), Very Strong (Raman) |

| N-H Bend | 1550-1640 | - | Medium (IR) |

| C-H Bend (Aliphatic) | 1350-1470 | 1350-1470 | Medium (IR & Raman) |

| C-N Stretch | 1250-1350 | Weak | Medium (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of light, which promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by the highly conjugated quinoline ring system, which acts as the primary chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* electronic transitions. nih.govacs.org Typically, quinoline and its simple derivatives exhibit multiple absorption bands, often labeled as α, p, and β bands, analogous to those in naphthalene. The maximum at 316 nm can correspond to a π → π* electronic transition of the quinoline fragment. nih.gov

Solvatochromism: Solvatochromism is the phenomenon where the position of the absorption maximum (λmax) changes with the polarity of the solvent. researchgate.netmdpi.com This effect arises because the solvent can differentially stabilize the ground and excited electronic states of the molecule. By measuring the UV-Vis spectrum in a range of solvents with varying polarities (e.g., hexane, chloroform, methanol), one can probe the change in the molecule's dipole moment upon excitation. A shift to longer wavelengths (red shift or bathochromic shift) in more polar solvents typically indicates that the excited state is more polar than the ground state. This analysis provides valuable information about the nature of the electronic transitions. mdpi.com

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) and Solvatochromic Effects

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) | Transition Type | Expected Shift |

| n-Hexane | 1.9 | ~310 | π → π | Reference |

| Chloroform | 4.8 | ~314 | π → π | Small Red Shift |

| Isopropanol (B130326) | 19.9 | ~316 | π → π | Moderate Red Shift |

| Methanol (B129727) | 32.7 | ~318 | π → π | Red Shift |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. bohrium.com It provides accurate data on bond lengths, bond angles, and torsional angles, allowing for the complete confirmation of the molecule's constitution and conformation.

For this compound, a crystal structure would reveal:

Conformation: The quinoline ring system is expected to be essentially planar. nih.gov In contrast, the five-membered pyrrolidine ring is non-planar and will adopt a puckered conformation, typically a 'twist' or 'envelope' form, to minimize steric strain. nih.gov

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. Key interactions would include hydrogen bonding between the N-H group of the pyrrolidine ring of one molecule and the nitrogen atom of the quinoline ring of another. Additionally, π–π stacking interactions between the planar quinoline rings are highly probable, contributing to the stability of the crystal structure. bohrium.comnih.gov

Interactive Data Table: Representative Crystallographic Parameters for a Quinoline-Pyrrolidine Derivative

| Parameter | Value | Description |

| Crystal System | Monoclinic | Describes the shape of the unit cell |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |

| a (Å) | ~10.9 | Unit cell dimension |

| b (Å) | ~9.5 | Unit cell dimension |

| c (Å) | ~23.8 | Unit cell dimension |

| β (°) | ~95.3 | Unit cell angle |

| Z | 4 | Number of molecules per unit cell |

| Key Bond Lengths | C-N: ~1.4 Å, C=N: ~1.3 Å | Typical single and double bond lengths |

| H-Bond Distance (N-H···N) | ~2.9 Å | Typical hydrogen bond length |

| π-π Stacking Distance | ~3.7 Å | Inter-planar distance between quinoline rings nih.gov |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

The C-2 position of the pyrrolidine ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com An achiral molecule will not have a CD spectrum, but each enantiomer of a chiral molecule will produce a spectrum that is a mirror image of the other. The spectrum consists of positive or negative peaks, known as Cotton effects, which occur at the same wavelengths as the absorption bands in the UV-Vis spectrum. libretexts.org The sign and magnitude of these Cotton effects are unique to a specific absolute configuration. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the compound can be determined. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net As the wavelength approaches an absorption band of the chromophore, the rotation undergoes a rapid change, tracing a characteristic S-shaped curve. This phenomenon is also known as a Cotton effect. libretexts.org A positive Cotton effect (peak followed by a trough at lower wavelength) or a negative Cotton effect (trough followed by a peak) in the ORD curve is characteristic of a specific enantiomer. Similar to CD, comparing the experimental ORD curve to theoretical calculations or known compounds allows for the assignment of the absolute configuration. nih.gov

Mechanistic Investigations of Biological Interactions of 4 Pyrrolidin 2 Yl Quinoline Excluding Clinical, Dosage, Safety, Adverse Effects

Receptor Binding Studies and Selectivity Profiling (In vitro, molecular level)

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a specific biological target. For the quinoline-pyrrolidine class of molecules, these studies reveal which receptors they bind to and how strongly, providing initial insights into their potential mechanism of action.

A prominent example within this structural class is the investigation of quinoline-based antagonists for Toll-like receptors (TLRs), which are key components of the innate immune system. A potent and highly selective Toll-like Receptor 9 (TLR9) antagonist, 5-(hexahydropyrrolo-[3,4-b]-pyrrol-1-(2H)-yl)-quinoline (a related compound with a fused pyrrolidine (B122466) system), was identified through systematic screening. This compound demonstrated exceptionally high affinity for human TLR9 (hTLR9) with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov Critically, selectivity profiling showed it had over 10,000-fold selectivity for hTLR9 compared to other human TLRs, including TLR2, TLR4, TLR5, TLR7, and TLR8. nih.gov Such high selectivity is a crucial attribute, as it minimizes off-target effects. These findings highlight the potential of the quinoline-pyrrolidine scaffold to produce highly specific receptor modulators.

Table 1: In Vitro Receptor Binding and Selectivity Profile of a Representative Quinoline-Pyrrolidine Compound

| Compound | Target Receptor | Binding Affinity (IC50) | Selectivity Profile |

|---|

Data sourced from a study on potent and selective TLR9 antagonists. nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action (In vitro, molecular level)

The quinoline (B57606) scaffold is a common feature in many enzyme inhibitors. Mechanistic studies focusing on enzyme kinetics are vital to understand how these compounds inhibit their targets, whether by competing with the substrate, binding to an allosteric site, or through other mechanisms.

Derivatives of the quinoline class have been identified as potent inhibitors of various enzymes. For example, certain quinoline-based compounds have been shown to be effective α-glucosidase inhibitors. nih.gov Kinetic studies on one such derivative revealed a non-competitive mechanism of inhibition, indicating that the compound binds to an allosteric site on the enzyme rather than the active site where the substrate binds. nih.gov This mode of action can offer advantages, as its efficacy is not directly dependent on the concentration of the natural substrate.

More recently, quinoline-based analogs have been investigated as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs). nih.gov Certain derivatives bearing methylamine or methylpiperazine additions demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov The proposed mechanism involves intercalation into the DNA minor groove, which induces a conformational change in the enzyme, moving its catalytic domain away from the DNA. nih.gov This represents an indirect, non-nucleoside-based mechanism of enzyme inhibition.

Table 2: Enzyme Inhibition Data for Representative Quinoline Derivatives

| Compound Class | Target Enzyme | Inhibition Potency (IC50 / K_i) | Mechanism of Action |

|---|---|---|---|

| N-benzylacetamide-quinoline derivative (8h) | α-glucosidase | K_i = 38.2 µM | Non-competitive |

| Quinoline-methylamine analog (9) | Human DNMT1 | Low micromolar | DNA intercalation |

Data compiled from studies on α-glucosidase and DNMT inhibitors. nih.govnih.gov

Cellular Target Identification and Pathway Modulation (In vitro, cellular level)

Identifying the specific cellular targets of a bioactive compound is a critical step in elucidating its biological mechanism. Modern chemical proteomics and computational approaches are powerful tools for target discovery. For the broader class of quinoline-containing molecules, several cellular targets have been identified.

A functional proteomics approach that screened for proteins binding to quinoline drugs identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets in human red blood cells. nih.gov Subsequent in vitro assays confirmed that the enzymatic activity of QR2 was potently inhibited by several quinoline compounds. nih.gov

For scaffolds containing the pyrrolidine ring, chemical proteomics has been used to identify histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential targets for spiro[pyrrolidine-3,3-oxindoles] that induce apoptosis in human breast cancer cells. nih.gov Furthermore, studies on quinoline-based compounds have shown they can modulate critical cellular signaling pathways. For instance, some analogs can elicit a DNA damage response through the activation of p53 in cancer cells, demonstrating their ability to interfere with fundamental cellular processes. nih.gov In silico studies of 2-aryl-quinoline-4-carboxylic acid derivatives pointed to Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity molecular target, which was subsequently supported by molecular docking and dynamics simulations. nih.gov

Structure-Activity Relationships (SAR) for Specific Biological Targets (Focus on molecular interaction and preclinical in vitro efficacy)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a chemical scaffold. For 4-substituted quinolines, SAR has been extensively explored, particularly in the context of antimalarial drug discovery.

The core quinoline nucleus and the nature of the substituent at the C-4 position are critical determinants of activity. The pyrrolidine ring at C-4, being a secondary amine, contributes to the basicity of the molecule, which can be crucial for accumulation in acidic organelles (like the parasite's food vacuole) and for interactions with molecular targets. nih.gov

Key SAR findings for the 4-aminoquinoline class include:

The Quinoline Core: The quinoline ring system is essential.